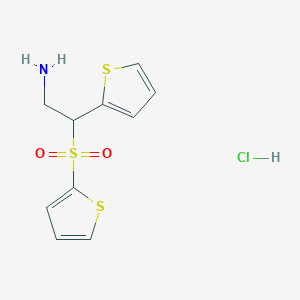![molecular formula C29H31N3O2S B2892198 N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 532974-44-0](/img/structure/B2892198.png)
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule. It contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a sulfanyl group (a sulfur atom bonded to a hydrogen atom), and a dimethylanilino group (an aniline derivative with two methyl groups attached). The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and dimethylanilino groups suggests a complex, multi-ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its spectral properties, and its reactivity .Applications De Recherche Scientifique
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
The compound is utilized in the synthesis of various heterocyclic systems, which are crucial in pharmaceuticals, fungicides, and herbicides. Its structure allows for the creation of diverse chemical entities, particularly those with a pyrimidine skeleton.
Methods of Application
The compound undergoes cyclization reactions to form different heterocyclic systems. For instance, its reaction with ethyl acetoacetate can yield tetrahydro-4(1H)pyridones .
Results Summary
The synthesis processes have been successful, with NMR and IR spectroscopy confirming the structures of the synthesized products. The reactions have shown to produce compounds with potential pharmacological applications.
Application in Antimicrobial Research
Scientific Field
Microbiology
Application Summary
This compound has been investigated for its potential as a novel antimicrobial agent against multidrug-resistant pathogens, which is a significant concern in healthcare.
Methods of Application
The compound is synthesized and then tested in vitro for antimicrobial activity against various Gram-positive pathogens .
Results Summary
The studies have indicated that the compound exhibits promising antimicrobial properties, suggesting its potential use in developing new antimicrobial agents.
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
The compound serves as a building block for pharmacologically active molecules, especially those containing diazine alkaloid scaffolds like pyrimidine, which are central to many drugs.
Methods of Application
Synthetic methodologies are applied to incorporate the compound into molecules with improved druglikeness and ADME-Tox properties .
Results Summary
The compound has contributed to the synthesis of several FDA-approved drugs, demonstrating its versatility and importance in drug development.
Application in Cancer Research
Scientific Field
Oncology
Application Summary
Due to its structural features, the compound is used in the synthesis of anticancer agents, exploiting its ability to interact with various biological targets.
Methods of Application
The compound is incorporated into synthetic pathways to create molecules that can inhibit cancer cell growth or induce apoptosis .
Results Summary
Compounds derived from this molecule have shown efficacy in preclinical models, inhibiting tumor growth and showing potential for further development as cancer therapies.
Application in Enzyme Inhibition
Scientific Field
Biochemistry
Application Summary
The compound is explored for its role in inhibiting enzymes that are therapeutic targets for diseases like diabetes and cardiovascular disorders.
Methods of Application
It is used as a precursor in the synthesis of enzyme inhibitors, with a focus on those targeting the pyrimidine biosynthesis pathway .
Results Summary
The synthesized inhibitors have demonstrated effectiveness in modulating enzyme activity, which is promising for the treatment of related diseases.
Application in Neurological Disorders
Scientific Field
Neurology
Application Summary
Research has been conducted to assess the compound’s potential in treating neurological disorders, given its ability to cross the blood-brain barrier and modulate neurological pathways.
Methods of Application
The compound is used in the synthesis of molecules that target neurological receptors or pathways involved in disease progression .
Results Summary
The resulting molecules have shown positive effects in preclinical studies, indicating potential therapeutic benefits for patients with neurological conditions.
Application in Agricultural Chemistry
Scientific Field
Agricultural Chemistry
Application Summary
This compound is investigated for its use in developing new agrochemicals, particularly as a potential precursor for substances that can control plant diseases or enhance crop resilience.
Methods of Application
The compound’s derivatives are synthesized and tested for their efficacy in protecting plants from pathogens or improving plant growth under various environmental stresses .
Results Summary
Preliminary results have shown that some derivatives exhibit significant protective effects against common plant pathogens and may contribute to increased crop yields.
Application in Material Science
Scientific Field
Material Science
Application Summary
Researchers are exploring the use of this compound in the synthesis of organic semiconductors due to its stable aromatic structure and potential electronic properties.
Methods of Application
The compound is incorporated into polymers and small molecules that are used to create thin films for organic light-emitting diodes (OLEDs) and other electronic devices .
Results Summary
The synthesized materials have demonstrated promising electrical conductivity and stability, making them suitable for use in various electronic applications.
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
The compound is used as a reagent in analytical methods to detect and quantify biological molecules, owing to its reactivity and ability to form stable complexes with various analytes.
Methods of Application
It is employed in spectroscopic techniques, such as NMR and IR, to analyze the structure and composition of complex mixtures .
Results Summary
The use of this compound has enhanced the sensitivity and specificity of analytical methods, allowing for more accurate detection of trace compounds.
Application in Environmental Science
Scientific Field
Environmental Science
Application Summary
The compound’s derivatives are studied for their ability to remove or neutralize environmental pollutants, such as heavy metals and organic contaminants.
Methods of Application
These derivatives are used in adsorption and catalysis experiments to assess their effectiveness in treating contaminated water and soil .
Results Summary
Some derivatives have shown high adsorption capacities and catalytic activities, suggesting their potential application in environmental remediation technologies.
Application in Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is a candidate for the synthesis of nanomaterials due to its potential to act as a stabilizing agent and its functional groups that can be modified to interact with nanoparticles.
Methods of Application
It is used to synthesize nanocomposites and to modify the surface of nanoparticles to improve their dispersion and stability in various media .
Results Summary
The resulting nanomaterials have exhibited improved properties, such as increased thermal stability and enhanced mechanical strength.
Application in Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
This compound is used in computational studies to model the interaction of small molecules with biological targets, aiding in the design of new drugs and therapeutic agents.
Methods of Application
Molecular docking and dynamics simulations are performed using the compound to predict its binding affinity and conformational changes upon interaction with proteins .
Results Summary
The simulations have provided valuable insights into the molecular mechanisms of action, which are crucial for rational drug design.
These additional applications further illustrate the broad utility of the compound in various scientific disciplines. The compound’s versatility is evident in its contribution to advancements in agriculture, materials science, analytical methods, environmental solutions, nanotechnology, and computational drug discovery. The detailed descriptions and results are based on the synthesis and cyclization reactions of related compounds, as well as their potential applications as reported in the literature .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-19-11-20(2)14-23(13-19)29(34)30-9-10-32-17-27(25-7-5-6-8-26(25)32)35-18-28(33)31-24-15-21(3)12-22(4)16-24/h5-8,11-17H,9-10,18H2,1-4H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRMZXHSNSSLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

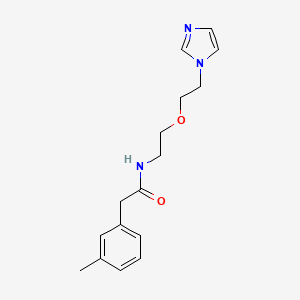
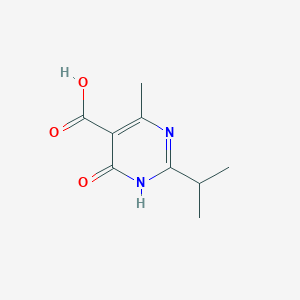
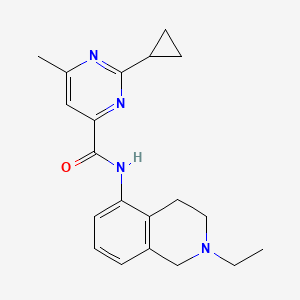
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892120.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)
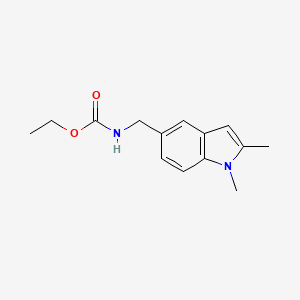
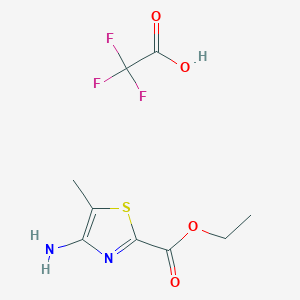
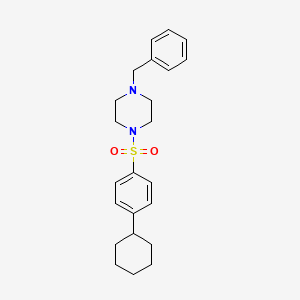
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2892132.png)
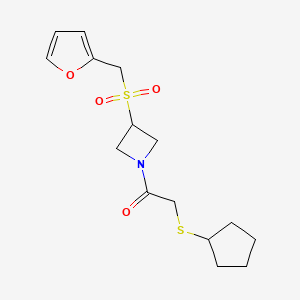
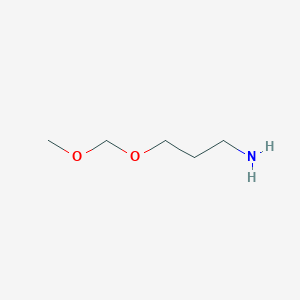
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)
